molecular formula C18H21N3O2 B2426661 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 2034305-53-6

4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No. B2426661
CAS RN: 2034305-53-6
M. Wt: 311.385
InChI Key: VWRYNXIGAQODBE-UHFFFAOYSA-N
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Description

The compound “4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine. It has been studied for its potent activities against FGFR1, 2, and 3 . In vitro, it has shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C . The yield of this reaction is between 45-60% .


Molecular Structure Analysis

The molecular structure of this compound includes a 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder . The introduction of methoxy groups at the 3- and 5-positions significantly improved its activity against FGFR1 .


Chemical Reactions Analysis

The compound has been designed using a structure-based design strategy to be a potent FGFR inhibitor . The influence of substituents on the 3- and 5-positions of the phenyl ring was investigated, and the introduction of methoxy groups at these positions significantly improved its activity against FGFR1 .


Physical And Chemical Properties Analysis

The compound has a low molecular weight, which makes it an appealing lead compound beneficial to subsequent optimization .

Scientific Research Applications

Synthesis and Neuroleptic Activity

Research has explored the synthesis and neuroleptic (antipsychotic) activity of benzamides, including compounds structurally related to 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide. These studies aim to design and synthesize potential neuroleptics by evaluating their inhibitory effects on specific behaviors in animal models. One study found that certain benzamide derivatives exhibited significant neuroleptic activity, suggesting their potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).

High-Yield Synthesis for Radiopharmaceuticals

Another area of application involves the high-yield synthesis of benzamide derivatives for the preparation of radiopharmaceuticals. These compounds serve as precursors for radiolabeled substances used in diagnostic imaging. A study demonstrated a simple and high-yield synthesis method for such derivatives, indicating their importance in the development of diagnostic tools (Bobeldijk et al., 1990).

Anticancer Research

Research into benzamide derivatives also extends into anticancer activity. A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Some compounds exhibited moderate to good activity, highlighting the potential of benzamide derivatives in anticancer therapy (Mohan et al., 2021).

Photocatalytic Degradation Studies

The photocatalytic degradation of pyridine and its derivatives, including compounds similar to this compound, has been investigated for environmental applications. These studies aim to understand the degradation pathways and efficiency of photocatalytic reactions in removing harmful chemicals from water, contributing to environmental cleanup efforts (Maillard-Dupuy et al., 1994).

Mechanism of Action

The compound acts by inhibiting the FGFR signaling pathway, which plays an essential role in various types of tumors . It inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis .

Future Directions

The compound represents a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . It could be a potential lead compound for further optimization and development into a potent FGFR inhibitor .

properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-8-11-21(13-17)16-4-2-15(3-5-16)18(22)20-12-14-6-9-19-10-7-14/h2-7,9-10,17H,8,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRYNXIGAQODBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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